molecular formula C21H22ClN3OS B2773136 1-{[2-(4-Chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine CAS No. 439097-09-3

1-{[2-(4-Chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine

Cat. No.: B2773136
CAS No.: 439097-09-3
M. Wt: 399.94
InChI Key: ODFJINYBXLOKBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not specified, it may involve several steps including the formation of the thiazole ring, the introduction of the 4-chloro-2-methylphenoxy group, and the coupling with the phenylpiperazine moiety. A related compound, 4-chloro-2-methylphenoxyacetic acid (MCPP), is synthesized by reacting the corresponding 2-methylphenoxyalkanoic acid with a chlorinating agent in an aqueous medium .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The 4-chloro-2-methylphenoxy group is a common moiety in many herbicides . The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, and piperazine is a six-membered ring containing two nitrogen atoms .

Scientific Research Applications

Synthesis and Biological Activity

  • Tuberculostatic Activity : Research has demonstrated the synthesis and in vitro evaluation of tuberculostatic activity for compounds within this chemical class, highlighting their potential as treatments for tuberculosis. Minimum inhibiting concentrations (MIC) were found to be within the range of 25 - 100 mg/ml, indicating their effectiveness in inhibiting the growth of tuberculosis-causing bacteria (Foks et al., 2004).
  • Antimicrobial Activity : Studies on the synthesis and antimicrobial activity of thiazole and pyrazole derivatives have shown significant potential against various microorganisms. This suggests that compounds within this class could serve as bases for developing new antimicrobial agents (Abdelhamid et al., 2010).
  • Cardioprotective Activity : A study on 2-arylimino-1,3-thiazole derivatives revealed moderate to high cardioprotective effects in vitro on isolated rings of the thoracic aorta of laboratory rats, indicating potential for these compounds in cardioprotective therapeutics (Drapak et al., 2019).

Anticancer Potential

  • Anticancer Agents : The synthesis, characterization, and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents showed promising results against the breast carcinoma cell line MCF-7, suggesting their potential as anticancer agents (Gomha et al., 2014).

Pesticidal Activities

  • Pesticidal Activities : Compounds with similar structures have shown effectiveness against mosquito larvae and phytopathogenic fungi, indicating their potential use in agriculture for pest control (Choi et al., 2015).

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-16-13-17(22)7-8-20(16)26-21-23-14-19(27-21)15-24-9-11-25(12-10-24)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFJINYBXLOKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC=C(S2)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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